molecular formula C19H16FN3O3S B2793549 Methyl 4-(1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamido)benzoate CAS No. 1286703-88-5

Methyl 4-(1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamido)benzoate

Cat. No.: B2793549
CAS No.: 1286703-88-5
M. Wt: 385.41
InChI Key: DUZLAUIGWTXRPC-UHFFFAOYSA-N
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Description

Methyl 4-(1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamido)benzoate is a complex organic compound that features a thiazole ring, a fluorobenzene moiety, and an azetidine ring

Biochemical Analysis

Biochemical Properties

The biochemical properties of Methyl 4-(1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamido)benzoate are not fully understood yet. Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the thiazole ring, which can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Cellular Effects

The cellular effects of this compound are currently under investigation. Thiazole derivatives have been shown to have diverse effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully elucidated. Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamido)benzoate typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The fluorobenzene moiety is introduced via electrophilic aromatic substitution reactions, while the azetidine ring is formed through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are selected to enhance the efficiency of the reactions and to facilitate the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorobenzene moiety can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group results in an amine.

Scientific Research Applications

Methyl 4-(1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamido)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(1-(4-chlorobenzo[d]thiazol-2-yl)azetidine-3-carboxamido)benzoate
  • Methyl 4-(1-(4-bromobenzo[d]thiazol-2-yl)azetidine-3-carboxamido)benzoate
  • Methyl 4-(1-(4-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamido)benzoate

Uniqueness

Methyl 4-(1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamido)benzoate is unique due to the presence of the fluorine atom in the benzothiazole ring. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from its chloro, bromo, and methyl analogs.

Properties

IUPAC Name

methyl 4-[[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3S/c1-26-18(25)11-5-7-13(8-6-11)21-17(24)12-9-23(10-12)19-22-16-14(20)3-2-4-15(16)27-19/h2-8,12H,9-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZLAUIGWTXRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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